An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoadamantane-2-carboxamide Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoadamantane-2-carboxamide Hydrochloride
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and inherent stability have been leveraged to optimize the pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.[1][2] Adamantane-containing drugs are currently in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2] The incorporation of the adamantane cage can enhance a molecule's lipophilicity, facilitating its passage across biological membranes such as the blood-brain barrier.[2] Furthermore, the rigid framework of adamantane allows for the precise spatial orientation of functional groups, enabling a more effective interaction with biological targets.[2] This guide provides a comprehensive technical overview of the physicochemical properties of a specific adamantane derivative, 2-Aminoadamantane-2-carboxamide hydrochloride, a compound of interest for researchers and professionals in drug development.
Molecular Structure and Identification
2-Aminoadamantane-2-carboxamide hydrochloride is a derivative of adamantane featuring both a primary amine and a carboxamide group attached to the same carbon atom at the 2-position of the adamantane cage. The hydrochloride salt form enhances the aqueous solubility of this otherwise lipophilic molecule.
| Property | Value | Source |
| IUPAC Name | adamantan-2-amine-2-carboxamide;hydrochloride | - |
| Molecular Formula | C₁₁H₁₉ClN₂O | [3] |
| Molecular Weight | 230.73 g/mol | [3] |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)(C(=O)N)N.Cl | - |
| InChI Key | InChI=1S/C11H18N2O.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H2,13,14);1H | - |
Proposed Synthesis of 2-Aminoadamantane-2-carboxamide Hydrochloride
A validated, high-yield synthesis for the direct precursor, 2-aminoadamantane-2-carboxylic acid hydrochloride, has been reported and can be adapted for the synthesis of the target compound.[4][5] The proposed synthesis involves the amidation of this carboxylic acid precursor, followed by conversion to the hydrochloride salt.
Caption: Proposed synthetic workflow for 2-Aminoadamantane-2-carboxamide hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
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Activation of the Carboxylic Acid: To a solution of 2-aminoadamantane-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
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Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide. The reaction mixture is stirred for 1-2 hours and then allowed to warm to room temperature.
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Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude 2-aminoadamantane-2-carboxamide can be purified by column chromatography or recrystallization.
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Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-aminoadamantane-2-carboxamide hydrochloride.
Physicochemical Properties (Estimated)
| Physicochemical Property | Estimated Value | Basis for Estimation and References |
| Melting Point | > 200 °C | Adamantane derivatives, particularly those with amide functionalities, exhibit high melting points due to the rigidity of the cage structure and strong intermolecular interactions. For example, 1-adamantanecarboxamide has a melting point of 188-190 °C, and N-(1-adamantyl)adamantane-1-carboxamide melts above 200 °C.[1] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO). Sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. The parent adamantane is soluble in nonpolar solvents.[6] The presence of polar amino and carboxamide groups, along with the salt form, will enhance polarity. Adamantane derivatives with polar groups have been shown to have improved water solubility.[2] |
| pKa (of the primary amine) | 9.0 - 10.5 | The pKa of the primary amino group in aminoadamantane derivatives is typically in this range. For instance, the pKa of amantadine is approximately 10.58.[7][8] The electronic effect of the adjacent carboxamide group may slightly lower this value. |
| LogP (for the free base) | 2.0 - 3.0 | The adamantane cage is highly lipophilic. The addition of the polar amino and carboxamide groups will decrease the LogP compared to unsubstituted adamantane. This is an estimated range based on the properties of related aminoadamantanes. |
Spectroscopic and Chromatographic Characterization
The following protocols are based on established methods for the characterization of adamantane derivatives and are expected to be applicable to 2-Aminoadamantane-2-carboxamide hydrochloride.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups in the molecule.
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Expected Absorptions:
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N-H stretch (amine and amide): 3400-3200 cm⁻¹ (broad)
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C-H stretch (adamantyl): 2950-2850 cm⁻¹ (strong)
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C=O stretch (amide I band): ~1680 cm⁻¹ (strong)[1]
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N-H bend (amide II band): ~1640 cm⁻¹
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR (in D₂O or DMSO-d₆):
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Adamantyl Protons: A series of broad, overlapping multiplets between δ 1.5 and 2.5 ppm.
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NH₂ Protons (amide): A broad singlet around δ 7.0-8.0 ppm (in DMSO-d₆).
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NH₃⁺ Protons (amine hydrochloride): A broad singlet, chemical shift is concentration and solvent dependent.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Expected Ionization: Electrospray ionization (ESI) in positive mode is suitable for this compound.
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Expected Molecular Ion: [M+H]⁺ at m/z 195.15 (for the free base).
-
Expected Fragmentation: Fragmentation is likely to involve the loss of the carboxamide and amino groups, as well as characteristic fragmentation of the adamantane cage.
Analytical Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of 2-Aminoadamantane-2-carboxamide hydrochloride in biological matrices or as a pharmaceutical substance.
Caption: A typical workflow for the quantification of 2-Aminoadamantane-2-carboxamide hydrochloride.
Detailed HPLC-MS/MS Protocol (Proposed)
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 195.15.
-
Product Ions: To be determined by infusion of a standard solution and collision-induced dissociation (CID). A characteristic product ion resulting from a neutral loss or fragmentation of the adamantane cage would be selected for quantification, and a second for confirmation.
-
-
Method Validation: The method should be validated according to ICH or FDA guidelines for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability.
Conclusion
2-Aminoadamantane-2-carboxamide hydrochloride represents a promising scaffold for further exploration in drug discovery. This technical guide provides a comprehensive overview of its structure, proposed synthesis, estimated physicochemical properties, and detailed protocols for its characterization and quantification. While some of the presented data are based on estimations from closely related analogues, the provided methodologies offer a robust framework for researchers to synthesize and thoroughly characterize this compound, paving the way for future investigations into its potential therapeutic applications.
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